3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone
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Overview
Description
3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone is an organic compound that belongs to the class of pyridinones It is characterized by the presence of a dichlorobenzyl group, a methyl group, and a phenethyl group attached to a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methyl-1-phenethyl-4(1H)-pyridinone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorobenzyl)-1-hexadecyl-2-methyl-1H-imidazol-3-ium iodide
- 3-(2,6-dichlorobenzyl)amino-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one
Uniqueness
3-(2,6-dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone is unique due to its specific structural features, such as the combination of a dichlorobenzyl group, a methyl group, and a phenethyl group attached to a pyridinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
3-(2,6-Dichlorobenzyl)-2-methyl-1-phenethyl-4(1H)-pyridinone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridinone core with a dichlorobenzyl substituent and a phenethyl group. Its structural formula can be represented as follows:
This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound appears to involve the modulation of specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and potential therapeutic effects against various diseases.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridinones have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar capabilities.
Anti-inflammatory Effects
Studies have demonstrated that related pyridinone compounds can inhibit the production of pro-inflammatory cytokines. The anti-inflammatory activity is likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on related pyridinones has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Further exploration into its efficacy against specific cancer types is warranted.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduced cytokine production | |
Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Study : A study conducted on similar pyridinone derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at sub-micromolar levels, indicating potent antimicrobial activity.
- Anti-inflammatory Research : In vitro assays revealed that related compounds could significantly reduce TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), highlighting their potential as anti-inflammatory agents.
- Cancer Cell Line Testing : A recent investigation into the effects of pyridinone derivatives on various cancer cell lines showed that these compounds could effectively inhibit cell growth and induce apoptosis in breast cancer cells.
Properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-(2-phenylethyl)pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c1-15-17(14-18-19(22)8-5-9-20(18)23)21(25)11-13-24(15)12-10-16-6-3-2-4-7-16/h2-9,11,13H,10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZMSYLKQAXJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC2=CC=CC=C2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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